

## N-Desmethyl Glasdegib: A Comprehensive Technical Overview

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **N-Desmethyl glasdegib**, a primary metabolite of the anticancer agent glasdegib. This document outlines its chemical properties, metabolic pathway, and mechanism of action, presenting key data in a structured format for ease of reference by researchers and professionals in the field of drug development.

### **Core Compound Data**

**N-Desmethyl glasdegib** is a significant metabolite of glasdegib, an inhibitor of the Hedgehog signaling pathway.[1][2] The following table summarizes its key chemical identifiers and properties.

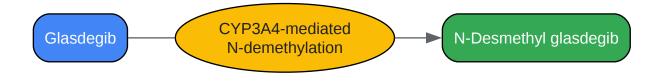


Property	Value	Source
CAS Number	2222533-66-4	[3]
Molecular Formula	C20H20N6O	[3]
Molecular Weight	360.41 g/mol	Calculated
Synonyms	1-((2R,4R)-2-(1H-BENZIMIDAZOL-2-YL)-4-PIPERIDYL)-3-(4-CYANOPHENYL)UREA,GLASDEGIB METABOLITEM3	[3]

## **Metabolic Synthesis and Pathways**

**N-Desmethyl glasdegib** is formed in vivo through the hepatic metabolism of its parent compound, glasdegib. The primary metabolic pathway responsible for this conversion is N-demethylation.[2][4] This process is predominantly mediated by the cytochrome P450 enzyme CYP3A4.[2][5] Oxidative metabolism plays a crucial role in the biotransformation of glasdegib, leading to the formation of **N-Desmethyl glasdegib** and other metabolites.[1][4]

Below is a DOT script representation of the metabolic conversion of glasdegib to **N-Desmethyl glasdegib**.



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Metabolic conversion of Glasdegib.

# Mechanism of Action: Inhibition of the Hedgehog Signaling Pathway





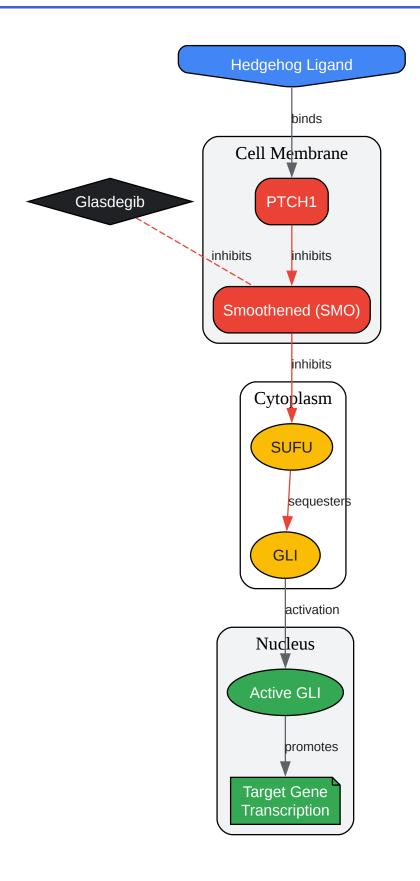


As a metabolite of glasdegib, **N-Desmethyl glasdegib** is understood to function within the context of its parent drug's mechanism of action. Glasdegib is a potent inhibitor of the Hedgehog (Hh) signaling pathway, a critical pathway in embryonic development and cellular proliferation that can be aberrantly activated in various cancers, including acute myeloid leukemia (AML).[5][6][7][8][9][10]

Glasdegib targets and inhibits the Smoothened (SMO) receptor, a transmembrane protein that is a key component of the Hh pathway.[6][8][9][11][12] By binding to SMO, glasdegib prevents the downstream activation of the GLI family of transcription factors, which are responsible for transcribing genes that promote cell growth and survival.[8][12] This inhibition ultimately leads to a reduction in the proliferation of cancer cells and the induction of apoptosis.

The following diagram illustrates the role of glasdegib in the Hedgehog signaling pathway.





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Glasdegib's inhibition of the Hedgehog signaling pathway.



#### **Experimental Protocols**

Detailed experimental protocols for the synthesis and analysis of glasdegib and its metabolites are proprietary to the developing pharmaceutical companies. However, the scientific literature describes general methodologies for the synthesis of glasdegib, which involves a multi-step process. One described method utilizes a kinetic resolution—amination approach.[13] The synthesis of the maleate salt of glasdegib has been achieved by reacting the free base with maleic acid.[14]

Analysis of glasdegib and its metabolites in biological matrices is typically performed using validated high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) methods, which are standard in pharmacokinetic studies.

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